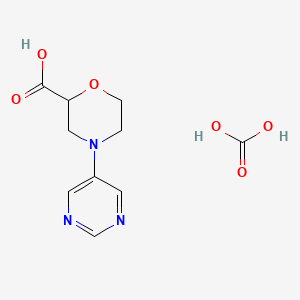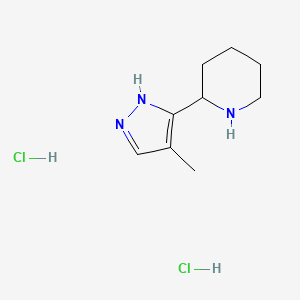
Acide Fmoc-2-aminoheptanoïque
Vue d'ensemble
Description
Fmoc-2-aminoheptanoic acid, also known as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, is a compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.44 g/mol . The compound is used for research and development purposes .
Synthesis Analysis
Fmoc-2-aminoheptanoic acid can be synthesized using Fmoc-based peptide synthesis . This method involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The process can be automated and performed in high-throughput using peptide synthesizers .
Molecular Structure Analysis
The InChI code for Fmoc-2-aminoheptanoic acid is 1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) . The Canonical SMILES is CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Physical And Chemical Properties Analysis
Fmoc-2-aminoheptanoic acid has a molecular weight of 367.44 g/mol . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified in the retrieved sources .
Applications De Recherche Scientifique
Acide Fmoc-2-aminoheptanoïque : Analyse complète des applications de recherche scientifique : L'this compound est un dérivé d'acides aminés modifié par le groupe 9-fluorénylméthyloxycarbonyl (Fmoc). Cette modification confère des propriétés uniques à l'acide aminé, le rendant précieux pour diverses applications de recherche scientifique. Voici quelques-unes des applications uniques basées sur les informations disponibles :
Synthèse de peptides
L'this compound est couramment utilisé dans la synthèse de peptides en phase solide (SPPS). Le groupe Fmoc protège le groupe amino pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés sans réactions secondaires indésirables .
Ingénierie tissulaire
Les propriétés d'auto-assemblage des acides aminés Fmoc les rendent adaptés à la création de matrices qui favorisent l'étalement, la migration et la prolifération des cellules. Ces matrices sont largement utilisées en ingénierie tissulaire et en régénération d'organes .
Formation d'hydrogel
Les acides aminés fonctionnalisés Fmoc, y compris l'this compound, peuvent être utilisés pour construire des hydrogels. Ces hydrogels ont un large éventail d'applications, des systèmes d'administration de médicaments aux matériaux d'échafaudage pour les tissus biologiques .
Matériaux bio-inspirés
L'hydrophobicité et l'aromaticité inhérentes de la partie Fmoc favorisent l'association des blocs de construction, ce qui fait des acides aminés modifiés par Fmoc et des petits peptides des éléments idéaux pour créer des matériaux bio-inspirés avec des caractéristiques d'auto-assemblage .
Matrices de culture cellulaire
En raison de leur biocompatibilité et de leur capacité à former des forces intermoléculaires faibles, les acides aminés Fmoc peuvent former des matrices propices à la culture cellulaire, contribuant à diverses applications de recherche biologique et médicale .
Protection chimiosélective
L'this compound peut être utilisé pour la protection chimiosélective des amines et des acides aminés en milieu aqueux dans des conditions douces et sans catalyseur. Cela en fait une option écologique pour la protection des groupes fonctionnels dans les synthèses organiques complexes .
Safety and Hazards
Orientations Futures
Fmoc-2-aminoheptanoic acid, like other Fmoc-modified peptides, has potential for various applications in biomedical science, including basic biology studies of epitope immunogenicity, protein–protein interactions, and substrate specificity of enzymes . The development of DNA-encoded chemical libraries (DECLs) of peptides using Fmoc chemistry is a promising future direction .
Mécanisme D'action
Target of Action
Fmoc-2-aminoheptanoic acid, also known as Fmoc-7-Ahp-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-2-aminoheptanoic acid plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it protects the N-terminus amine during the synthesis process . This protection allows for the sequential addition of amino acids without unwanted side reactions .
Pharmacokinetics
Its stability, reactivity, and solubility in various solvents are critical factors that influence its behavior during peptide synthesis .
Result of Action
The primary result of Fmoc-2-aminoheptanoic acid’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-2-aminoheptanoic acid is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine group . Additionally, the type and concentration of the base used for Fmoc removal can influence the efficiency of the deprotection process .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)



![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)